molecular formula C10H9F3N2O B2694806 N-[[6-(Trifluoromethyl)pyridin-2-yl]methyl]prop-2-enamide CAS No. 2305283-37-6

N-[[6-(Trifluoromethyl)pyridin-2-yl]methyl]prop-2-enamide

Cat. No.: B2694806
CAS No.: 2305283-37-6
M. Wt: 230.19
InChI Key: HRQBINBYZWVNIG-UHFFFAOYSA-N
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Description

N-[[6-(Trifluoromethyl)pyridin-2-yl]methyl]prop-2-enamide is a compound that features a trifluoromethyl group attached to a pyridine ring, which is further connected to a prop-2-enamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[6-(Trifluoromethyl)pyridin-2-yl]methyl]prop-2-enamide typically involves the following steps:

    Formation of the Pyridine Intermediate: The initial step involves the synthesis of the 6-(trifluoromethyl)pyridine intermediate. This can be achieved through various methods, including the reaction of 2-chloropyridine with trifluoromethylating agents.

    Alkylation: The pyridine intermediate is then alkylated using a suitable alkylating agent to introduce the methyl group.

    Amidation: The final step involves the reaction of the alkylated pyridine with acryloyl chloride to form the prop-2-enamide moiety.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

N-[[6-(Trifluoromethyl)pyridin-2-yl]methyl]prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The trifluoromethyl group and the pyridine ring can participate in substitution reactions with various reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Reagents like halogens, nucleophiles, and electrophiles can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while substitution reactions can introduce various functional groups into the pyridine ring.

Scientific Research Applications

N-[[6-(Trifluoromethyl)pyridin-2-yl]methyl]prop-2-enamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Agrochemicals: It is explored for its potential use as an active ingredient in pesticides and herbicides.

    Materials Science: The compound’s unique chemical properties make it a candidate for use in the development of advanced materials with specific functionalities.

Mechanism of Action

The mechanism of action of N-[[6-(Trifluoromethyl)pyridin-2-yl]methyl]prop-2-enamide involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s ability to bind to these targets, thereby modulating their activity. The exact pathways and molecular targets depend on the specific application and the biological system involved.

Comparison with Similar Compounds

Similar Compounds

    2-(Trifluoromethyl)pyridine: A simpler analog with similar chemical properties but lacking the prop-2-enamide moiety.

    6-(Trifluoromethyl)pyridin-2-ylamine: Another analog with an amine group instead of the prop-2-enamide moiety.

Uniqueness

N-[[6-(Trifluoromethyl)pyridin-2-yl]methyl]prop-2-enamide is unique due to the presence of both the trifluoromethyl group and the prop-2-enamide moiety, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-[[6-(trifluoromethyl)pyridin-2-yl]methyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3N2O/c1-2-9(16)14-6-7-4-3-5-8(15-7)10(11,12)13/h2-5H,1,6H2,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRQBINBYZWVNIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NCC1=NC(=CC=C1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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